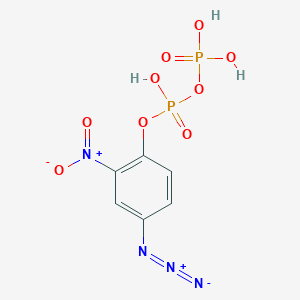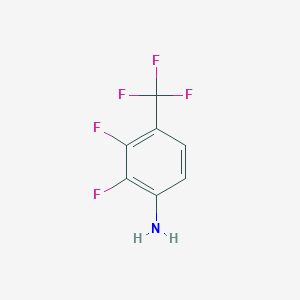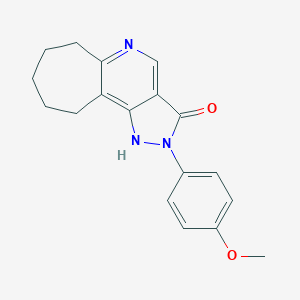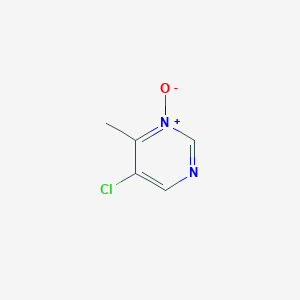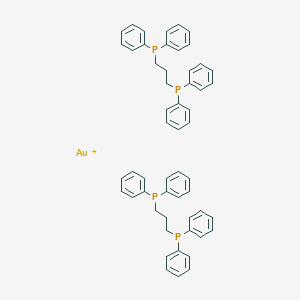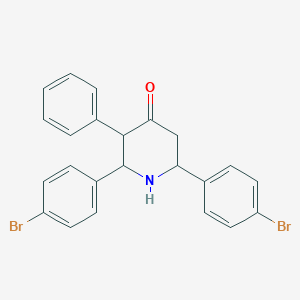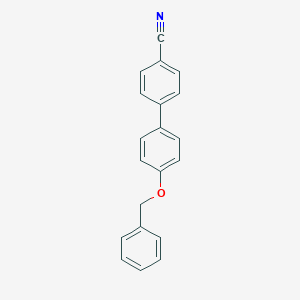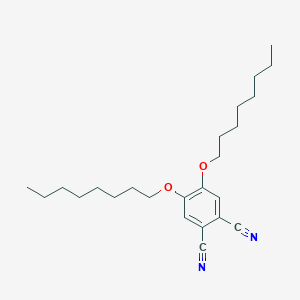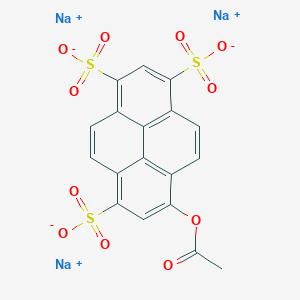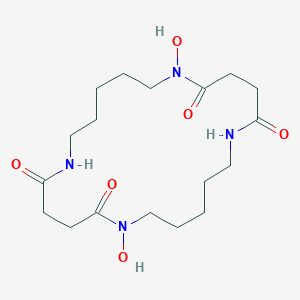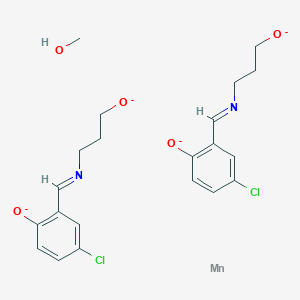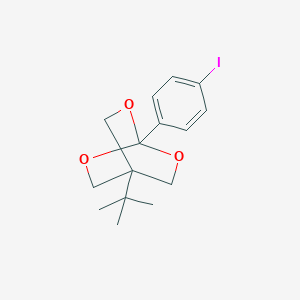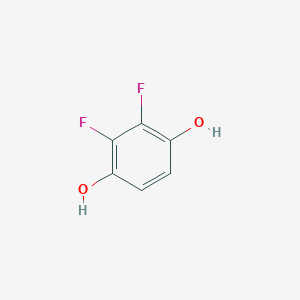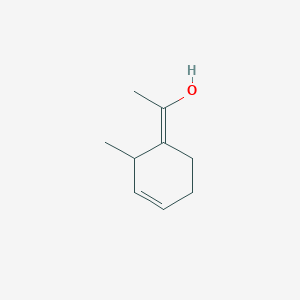
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, also known as MCHM, is a chemical compound that is widely used in various industrial applications. It is commonly used as a solvent, a cleaning agent, and a component in hydraulic fracturing fluids. However, due to its potential health hazards, MCHM has gained significant attention in recent years. In
Wirkmechanismus
The mechanism of action of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is not well understood. However, it is believed that (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol can cause damage to cells by disrupting their membrane structure. This can lead to cell death and other adverse effects.
Biochemische Und Physiologische Effekte
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to cause liver and kidney damage, as well as damage to the nervous system. It has also been shown to cause reproductive and developmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is commonly used in laboratory experiments due to its ability to dissolve a wide range of compounds. However, its potential health hazards and environmental impact make it a challenging compound to work with. Researchers must take appropriate precautions when handling (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol to ensure their safety and the safety of the environment.
Zukünftige Richtungen
There are several future directions for the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol. Researchers will continue to investigate the potential health hazards of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on the environment. They will also explore ways to mitigate the risks associated with (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol use in various industrial applications. Additionally, researchers will continue to develop new methods for synthesizing (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol that are safer and more environmentally friendly.
In conclusion, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is a chemical compound that has gained significant attention in recent years due to its potential health hazards and environmental impact. While it is commonly used in various industrial applications, researchers continue to investigate its potential health hazards and explore ways to mitigate its risks. As the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol continues, it is important to take appropriate precautions when handling this compound to ensure the safety of researchers and the environment.
Synthesemethoden
The synthesis of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol involves the reaction of cyclohexene with methanol in the presence of a catalyst. This process results in the formation of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, which is then purified and used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been extensively studied for its potential health hazards, particularly in relation to its use in hydraulic fracturing fluids. Researchers have conducted studies to determine the effects of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol on human health and the environment. These studies have focused on the potential toxicity of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on water quality.
Eigenschaften
CAS-Nummer |
123883-59-0 |
|---|---|
Produktname |
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(1E)-1-(2-methylcyclohex-3-en-1-ylidene)ethanol |
InChI |
InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h3,5,7,10H,4,6H2,1-2H3/b9-8+ |
InChI-Schlüssel |
IDJILDGFVVTFSU-CMDGGOBGSA-N |
Isomerische SMILES |
CC\1C=CCC/C1=C(/C)\O |
SMILES |
CC1C=CCCC1=C(C)O |
Kanonische SMILES |
CC1C=CCCC1=C(C)O |
Synonyme |
Ethanol, 1-(2-methyl-3-cyclohexen-1-ylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



